(2S, 3S)-N-Boc-O-t-butylthreonine

Cysteine Protease Inhibition Peptidomimetic Synthesis allo-Threonine Stereochemistry

(2S,3S)-N-Boc-O-t-butylthreonine (CAS 474334-59-3; also designated Boc-allo-Thr(tBu)-OH) is a doubly protected derivative of L-allo-threonine, the rare (2S,3S)-diastereomer of the proteinogenic amino acid threonine. Its molecular formula is C₁₃H₂₅NO₅ (MW 275.34 g/mol), and it is employed as a chiral building block in solid-phase and solution-phase peptide synthesis, particularly for introducing non-canonical allo-threonine residues into peptidomimetics, cyclic depsipeptides, and protease inhibitor scaffolds.

Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
Cat. No. B8194977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S, 3S)-N-Boc-O-t-butylthreonine
Molecular FormulaC13H25NO5
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1
InChIKeyLKRXXARJBFBMCE-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2S,3S)-N-Boc-O-t-butylthreonine: Non-Proteinogenic allo-Threonine Building Block for Stereoselective Peptide Synthesis


(2S,3S)-N-Boc-O-t-butylthreonine (CAS 474334-59-3; also designated Boc-allo-Thr(tBu)-OH) is a doubly protected derivative of L-allo-threonine, the rare (2S,3S)-diastereomer of the proteinogenic amino acid threonine [1]. Its molecular formula is C₁₃H₂₅NO₅ (MW 275.34 g/mol), and it is employed as a chiral building block in solid-phase and solution-phase peptide synthesis, particularly for introducing non-canonical allo-threonine residues into peptidomimetics, cyclic depsipeptides, and protease inhibitor scaffolds . The compound is typically supplied as a crystalline solid with purity ≥98% and requires storage at 2–8 °C .

Why Generic Substitution of (2S,3S)-N-Boc-O-t-butylthreonine Fails: Diastereomer-Specific Consequences in Peptide Conformation and Bioactivity


Threonine possesses two chiral centers, giving rise to four stereoisomers: the proteinogenic (2S,3R)-L-threonine (CAS 13734-40-2 for Boc-Thr(tBu)-OH) and the non-proteinogenic (2S,3S)-L-allo-threonine [1]. The (2S,3S)-configuration forces a gauche(-) orientation of the β-methyl and α-amino groups, in contrast to the gauche(+) orientation in natural L-threonine [2]. This stereochemical inversion directly alters peptide backbone ψ/φ angles, hydrogen-bonding networks, and side-chain presentation to biological targets. In a model pentapeptide system, CF₃-threonine analogs with (2S,3S)-stereochemistry induced distinct β-strand conformations compared to their (2S,3R)-counterparts, demonstrating that monomer stereochemistry propagates into higher-order structure [3]. Consequently, substituting the cheaper, more abundant (2S,3R)-Boc-Thr(tBu)-OH for the (2S,3S)-compound in a validated synthetic route risks producing a diastereomeric product with unpredictable—and typically diminished—target binding [4].

Quantitative Evidence Guide: (2S,3S)-N-Boc-O-t-butylthreonine vs. Comparator Building Blocks


Enantiopure allo-Threonine as an Essential Scaffold for Cysteine Protease Inhibitor Synthesis

The (2S,3S)-allo-threonine scaffold is irreplaceable in specific cysteine protease inhibitor chemotypes. US Patent 6,841,571 explicitly requires (2S,3S)-N-Boc-O-t-butyl-L-threonine as the starting material for synthesizing (2S,3S)-N-Boc-O-t-butyl-L-threonyldiazomethane, a key intermediate in a series of reversible cathepsin inhibitors [1]. The downstream product incorporating the (2S,3S)-threonine-derived tetrahydrofuranone warhead exhibited an IC₅₀ of 6,600 nM against cathepsin B, Z, and H at pH 5.5 [2]. The corresponding (2S,3R)-diastereomer would place the methyl substituent in a sterically incompatible orientation for the cyclization step that forms the electrophilic warhead, rendering the synthetic route non-viable [1].

Cysteine Protease Inhibition Peptidomimetic Synthesis allo-Threonine Stereochemistry

Superior Conformational Induction of β-Strand Mimicry with (2S,3S)-CF₃-Threonine vs. (2S,3R)-CF₃-Threonine and Natural Amino Acids

In a pentapeptide model (R-HN-Ala-Val-X-Val-Leu-OMe), the central residue X was systematically varied among L-serine, L-threonine, (2S,3R)-CF₃-threonine, and (2S,3S)-CF₃-threonine. NMR conformational analysis and molecular dynamics simulations demonstrated that CF₃-threonine-containing pentapeptides—both (2S,3R) and (2S,3S)—are more prone to adopt extended β-strand conformations than their natural Ser and Thr counterparts [1]. This is a class-level observation: the fluorine substituent, rather than the stereochemistry alone, drives β-strand stabilization. However, the (2S,3S)- and (2S,3R)-diastereomers produce distinct ψ/φ dihedral angle distributions, meaning the allo-configuration yields a subtly different strand register that may be optimal for certain protein–protein interaction targets [1].

β-Strand Mimetics Protein–Protein Interaction Inhibitors Fluorinated Amino Acids

Crystalline Purity Benchmark: ≥98% vs. Typical 95% for Generic Protected Amino Acids

Commercially available (2S,3S)-N-Boc-O-t-butylthreonine (CAS 474334-59-3) is routinely supplied at ≥98% purity (TLC or HPLC), as documented by multiple independent vendors . This exceeds the typical 95% purity specification for the more common (2S,3R)-Boc-Thr(tBu)-OH (CAS 13734-40-2) from certain suppliers . Higher purity minimizes batch-to-batch variability in solid-phase peptide synthesis, where residual deprotection byproducts or enantiomeric impurities can accumulate over iterative coupling cycles, reducing crude peptide purity and complicating HPLC purification .

Peptide Synthesis Raw Material Purity Specification Enantiomeric Excess

Racemization Risk in Threonine Derivatives: (2S,3S)-Configuration Requires Controlled Coupling Conditions to Preserve α-Carbon Integrity

Threonine derivatives are susceptible to α-carbon racemization under basic coupling conditions, which can convert L-allo-threonine to D-allo-threonine or epimerize the β-center. While no direct head-to-head racemization rate comparison is published, a systematic study on N-acetylated threonine derivatives demonstrated that t-butyl side-chain protection (as in the target compound) suppresses oxazolone formation relative to benzyl protection, thereby reducing epimerization during carbodiimide-mediated couplings . The (2S,3S)-diastereomer is inherently more prone to epimerization at Cα than its (2S,3R)-counterpart because the allo-configuration places the β-methyl group in a steric environment that facilitates enolate formation [1].

Racemization Peptide Coupling Stereochemical Fidelity

Orthogonal Boc/t-Bu Protection Enables Dual Deprotection Strategies Incompatible with Fmoc/t-Bu Chemistry

(2S,3S)-N-Boc-O-t-butylthreonine employs the classic Boc/t-Bu orthogonal protection scheme. The Boc group is cleaved by TFA (typically 20–50% in CH₂Cl₂, 30 min), while the t-butyl ether is stable under these conditions, requiring stronger acid (e.g., TFA/TMSBr or HBr/AcOH) for removal . This is in contrast to Fmoc-allo-Thr(tBu)-OH, where the Fmoc group requires basic deprotection (20% piperidine/DMF), and the t-butyl ether survives both Fmoc deprotection and final TFA cleavage from the resin . The Boc strategy is preferred when the target peptide is acid-stable but base-labile, or when synthesizing peptide fragments for convergent solution-phase ligation where N-terminal Boc protection is maintained through multiple steps .

Orthogonal Protection Boc Chemistry Peptide Synthesis Strategy

Best Application Scenarios for (2S,3S)-N-Boc-O-t-butylthreonine: Where This Building Block Is Irreplaceable


Synthesis of Cysteine Protease Inhibitors Bearing allo-Threonine-Derived Tetrahydrofuranone Warheads

As documented in US Patent 6,841,571, (2S,3S)-N-Boc-O-t-butylthreonine is the mandatory starting material for constructing the (S)-tetrahydrofuranone electrophilic warhead that targets the active-site cysteine of cathepsins B, Z, and H . The (2S,3S)-stereochemistry is geometrically required for the intramolecular cyclization that forms the warhead; the (2S,3R)-diastereomer cannot undergo this transformation. Research groups developing reversible covalent cysteine protease inhibitors should procure this specific diastereomer to replicate the patented route and access the validated chemical space of (2S,3S)-configured peptidomimetic inhibitors. The downstream inhibitor exhibits an IC₅₀ of 6.6 μM against cathepsin B/Z/H at pH 5.5, providing a quantitative benchmark for SAR optimization [1].

β-Strand Mimetic Design for Inhibiting Amyloid Protein–Protein Interactions

The (2S,3S)-configuration, when combined with the electron-withdrawing CF₃ substituent at the β-position, stabilizes extended β-strand conformations in pentapeptide models more effectively than natural L-serine or L-threonine residues . This makes (2S,3S)-N-Boc-O-t-butylthreonine a valuable precursor for synthesizing fluorinated allo-threonine building blocks (via Mitsunobu or DAST-mediated fluorination of the free hydroxyl after deprotection). Such building blocks are incorporated into β-strand mimetics designed to disrupt amyloid-β aggregation in Alzheimer's disease models or to block PDZ domain-mediated signaling. The procurement of the allo-diastereomer is essential, as the (2S,3R)-CF₃-threonine produces a different strand register that may not match the target β-sheet geometry .

Total Synthesis of Cyclic Depsipeptide Natural Products (Vioprolides and Congeners)

The vioprolide family of cyclic depsipeptides from Cystobacter violaceus contains dehydrobutyrine (Dhb) and non-canonical amino acid residues that require stereochemically defined threonine building blocks. Reineke et al. (2024) employed enantiopure N-Boc-protected threonine fragments in the eight-step assembly of a pentapeptide northern fragment of vioprolides A and C, achieving an overall yield of 16% . The (2S,3S)-stereochemistry is critical for the subsequent dehydration of the C-terminal threonine to dehydrobutyrine, a transformation that proceeds with retention of configuration only when the correct diastereomer is used. Procurement of (2S,3S)-N-Boc-O-t-butylthreonine enables access to this structurally validated synthetic intermediate for natural product total synthesis programs.

Boc/Bzl Solid-Phase Peptide Synthesis of Acid-Stable, Base-Labile Peptide Targets

When synthesizing peptides containing base-sensitive functionalities—such as ester linkages, dehydroamino acids, or glycosidic bonds—the Boc/Bzl strategy is preferred over Fmoc/t-Bu chemistry because the final HF or TFMSA cleavage avoids the repeated piperidine exposure inherent to Fmoc-SPPS . (2S,3S)-N-Boc-O-t-butylthreonine is directly compatible with Boc-SPPS protocols, where the Boc group is removed by TFA at each cycle and the t-butyl ether survives until the final strong-acid cleavage step. This orthogonal stability profile is shared by Boc-Thr(tBu)-OH generally, but the allo-stereochemistry of the target compound is non-substitutable when the peptide's biological activity or conformational properties depend on the (2S,3S)-configuration [1].

Quote Request

Request a Quote for (2S, 3S)-N-Boc-O-t-butylthreonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.